molecular formula C14H14N2O5 B2647521 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide CAS No. 2034242-21-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide

Cat. No. B2647521
CAS RN: 2034242-21-0
M. Wt: 290.275
InChI Key: IAGSNEODICZJME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

  • Temperature (T) : 273 K

Scientific Research Applications

Antibacterial Agents

This compound has been synthesized as a derivative of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which have shown potent antibacterial activity . These compounds have been found to be effective against various Gram-negative and Gram-positive bacterial strains .

Enzyme Inhibitors

The synthesized derivatives of this compound have been screened for their inhibitory activity against lipoxygenase enzyme . They exhibited moderate to weak inhibition of this enzyme .

Biofilm Inhibition

This compound has shown significant potential in inhibiting bacterial biofilm growth. It was found to be the best antibacterial agent against B. subtilis, with 60.04% bacterial biofilm growth inhibition .

Antiviral Agents

Sulfonamides, which are medicinally active compounds known as inhibitors of proteases, are widely used in antiviral medications . As this compound is a derivative of sulfonamides, it may also have potential antiviral applications.

Antimigraine Agents

Sulfonamides are also used in antimigraine medications . Therefore, this compound could potentially be used in the treatment of migraines.

Antidiuretic Agents

Sulfonamides are used in antidiuretic medications . This suggests that this compound could have potential applications in the treatment of conditions that require antidiuretic medications.

Organic Synthesis

Sulfonamides can be used in organic synthesis reactions to produce dendrimers . This compound, being a derivative of sulfonamides, could potentially be used in similar reactions.

Ligands for Catalysts

Sulfonamides can act as ligands for catalysts of asymmetrical reactions . This suggests that this compound could potentially be used as a ligand in such reactions.

Future Directions

: Chen, S., Guo, F., Huang, Y., Ma, J., Li, N., & Sun, J. (2014). Crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]diox

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-10(8-15-14(18)12-3-4-16-21-12)9-1-2-11-13(7-9)20-6-5-19-11/h1-4,7,10,17H,5-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGSNEODICZJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=NO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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